![molecular formula C8H5BrO3 B183006 5-Bromo-1,3-benzodioxole-4-carboxaldehyde CAS No. 72744-54-8](/img/structure/B183006.png)
5-Bromo-1,3-benzodioxole-4-carboxaldehyde
Overview
Description
5-Bromo-1,3-benzodioxole-4-carboxaldehyde is an organic compound with the molecular formula C8H5BrO3 . It has a molecular weight of 229.03 g/mol . The compound is used as a biochemical reagent .
Molecular Structure Analysis
The compound has a bromine atom substituted on the benzene ring . The InChI string isInChI=1S/C8H5BrO3/c9-6-1-2-7-8(5(6)3-10)12-4-11-7/h1-3H,4H2
. The canonical SMILES string is C1OC2=C(O1)C(=C(C=C2)Br)C=O
. Physical And Chemical Properties Analysis
The compound has a melting point of 162-166 °C . It has a XLogP3-AA value of 1.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .Scientific Research Applications
Biochemical Reagent
5-Bromo-1,3-benzodioxole-4-carboxaldehyde is used as a biochemical reagent in life science research. It serves as a biological material or organic compound for various studies, including those related to cellular processes and molecular interactions .
Organic Synthesis Catalyst
This compound acts as a catalyst in organic synthesis, facilitating chemical reactions by increasing the rate of reaction without being consumed in the process .
Fluorescent Probe in Bioimaging
Due to its fluorescent properties, 5-Bromo-1,3-benzodioxole-4-carboxaldehyde is utilized as a fluorescent probe in bioimaging experiments. This application allows for the visualization of cellular components and processes .
Synthesis of Indazoles
It is used in the synthesis of 2H-indazoles, which are heterocyclic aromatic organic compounds. Indazoles have various pharmacological properties and are used in medicinal chemistry .
Synthesis of Aniline Derivatives
The compound is also employed in synthesizing 2-allyl-N-[(6-bromobenzo[d][1,3]dioxol-5-yl)methyl]aniline, an aniline derivative with potential applications in chemical research and development .
properties
IUPAC Name |
5-bromo-1,3-benzodioxole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-6-1-2-7-8(5(6)3-10)12-4-11-7/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCGOVWXRXITJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452639 | |
Record name | 5-Bromo-1,3-benzodioxole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72744-54-8 | |
Record name | 5-Bromo-1,3-benzodioxole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.